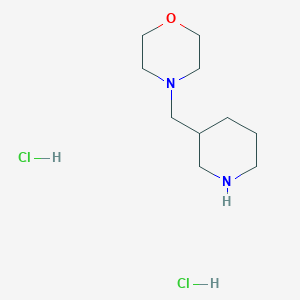
4,4-Difluorobutan-1-amine
Overview
Description
4,4-Difluorobutan-1-amine, also known as 4,4-difluoro-1-butanamine hydrochloride, is a chemical compound with the CAS Number: 811842-33-8 . It has a molecular weight of 145.58 and its IUPAC name is 4,4-difluoro-1-butanamine hydrochloride . It is typically in solid form .
Molecular Structure Analysis
The molecular formula of this compound is C4H9F2N . The average mass is 109.118 Da and the monoisotopic mass is 109.070305 Da .Physical And Chemical Properties Analysis
This compound is a solid substance .Scientific Research Applications
Complex Formation
Research has shown that 4,4-Difluorobutan-1-amine can form complexes with other compounds. For instance, in a study by Castaneda et al. (2001), the structure of complexes formed by aromatic NH and OH proton donors with aliphatic amines was analyzed, demonstrating the equilibrium between free molecules and complexes in different solvents (Castaneda, Denisov, & Schreiber, 2001).
Magnetic Resonance Studies
Gouin et al. (1977) conducted magnetic resonance studies of solutions of amine adducts, providing insights into the behavior of difluoride ions in these complexes, which can aid in understanding the physical properties of compounds like this compound (Gouin, Cousseau, & Smith, 1977).
Synthesis and Reactions
Research by Paleta et al. (2000) on fluorinated butanolides and butenolides included the synthesis and nucleophilic reactions of compounds related to this compound, showcasing the chemical versatility and potential applications in synthetic chemistry (Paleta, Volkov, & Hetflejš, 2000).
X-ray Analysis
Shen et al. (2002) focused on the synthesis and X-ray analysis of substituted gem-difluoroallenyl amines, which include derivatives of this compound, providing valuable structural information (Shen, Chen, & Hammond, 2002).
Trifluoroethylation
A study by Andrews et al. (2017) explored a practical and catalyst-free trifluoroethylation reaction of amines, including compounds like this compound, highlighting their importance in medicinal chemistry (Andrews, Faizova, & Denton, 2017).
Thin-Layer Chromatography
Ilert and Hartmann (1972) utilized thin-layer chromatography for the analysis of steam volatile amines like this compound, which is essential for understanding their separation and properties in biological materials (Ilert & Hartmann, 1972).
Photophysical Properties
McGrier et al. (2011) investigated hydroxydialkylamino cruciforms with unique photophysical properties, which involved the study of compounds structurally related to this compound, indicating potential sensor applications (McGrier et al., 2011).
Mechanism of Action
Mode of Action
The mode of action of 4,4-Difluorobutan-1-amine is currently unknown. As a general rule, drugs interact with their targets, often cellular receptors, to produce a biological effect . The specific interactions between this compound and its targets, as well as the resulting changes, are subjects for future research.
Biochemical Pathways
Biochemical pathways provide an overview of the chemical reactions of cells in various species and organs
properties
IUPAC Name |
4,4-difluorobutan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9F2N/c5-4(6)2-1-3-7/h4H,1-3,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UREOFAQFBIQBEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(F)F)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9F2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101318819 | |
| Record name | 4,4-Difluoro-1-butanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101318819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
813412-40-7 | |
| Record name | 4,4-Difluoro-1-butanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=813412-40-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4-Difluoro-1-butanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101318819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![N-[3-(methylamino)phenyl]acetamide](/img/structure/B3155914.png)



![5-Methoxy-2-[3-(3-methylpyridin-2-yl)-1,2,4-oxadiazol-5-yl]phenol](/img/structure/B3155933.png)
